molecular formula C18H13Cl3N2OS2 B6496396 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 955603-93-7

2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide

Numéro de catalogue: B6496396
Numéro CAS: 955603-93-7
Poids moléculaire: 443.8 g/mol
Clé InChI: FGHWIIJUSBEOCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide features a 1,3-thiazol-4-yl core substituted with a 4-chlorobenzylsulfanyl group and an N-linked 3,4-dichlorophenylacetamide moiety. Its molecular formula is C₁₈H₁₄Cl₃N₂OS₂, with a molecular weight of 453.9 g/mol. The structural complexity arises from the dichlorinated aromatic rings and the thiazole heterocycle, which are common in bioactive molecules targeting enzymes or receptors .

Propriétés

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c19-12-3-1-11(2-4-12)9-25-18-23-14(10-26-18)8-17(24)22-13-5-6-15(20)16(21)7-13/h1-7,10H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWIIJUSBEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide , with CAS number 955603-93-7, is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃Cl₃N₂OS₂
  • Molecular Weight : 443.8 g/mol
  • Chemical Structure : The compound features a thiazole ring substituted with chlorophenyl and dichlorophenyl groups, linked through a sulfanyl group to an acetamide moiety.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

  • In Vitro Studies : Research indicates that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like Staphylococcus aureus and Enterococcus faecium .
  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole ring .

Anticancer Activity

  • Cell Viability Assays : In studies involving cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer), the compound showed a reduction in cell viability by approximately 39.8% at specific concentrations . This suggests potential for further development in cancer therapeutics.
  • Comparative Efficacy : The anticancer activity was comparable to existing chemotherapeutic agents, indicating that modifications to the thiazole structure can enhance efficacy against specific cancer types .

Study 1: Antimicrobial Efficacy Against Resistant Strains

A study published in MDPI evaluated various thiazole derivatives for their antimicrobial properties. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than traditional antibiotics like vancomycin .

Study 2: Anticancer Properties

In another investigation focusing on anticancer effects, derivatives of the compound were tested against multiple cancer cell lines. The results indicated that certain substitutions on the thiazole ring led to enhanced anticancer activity, particularly against Caco-2 cells .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus2 µg/mL
AntibacterialEnterococcus faecium2 µg/mL
AnticancerCaco-2 (Colon Cancer)39.8% cell viability
AnticancerA549 (Lung Cancer)31.9% cell viability

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

Thiazole Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS): Replaces the thiazol-4-yl group with a thiazol-2-yl moiety. The 3,4-dichlorophenyl group enhances lipophilicity, which may influence membrane permeability.
Oxadiazole and Triazole Derivatives
  • (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide (C₁₉H₁₉ClN₄O₃S₂): Substitutes thiazole with oxadiazole, a heterocycle known for metabolic stability. The 4-methylbenzenesulfonamide group may enhance solubility compared to dichlorophenyl substituents .
  • 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (C₂₃H₂₁ClN₆OS): Features a triazole core, commonly associated with antifungal activity.

Substituent Effects

Compound Name Molecular Formula Key Substituents Potential Impact
Target Compound C₁₈H₁₄Cl₃N₂OS₂ 4-Chlorobenzylsulfanyl (thiazol-4-yl), 3,4-dichlorophenylacetamide High lipophilicity; possible CYP450 interaction
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazol-2-yl, 3,4-dichlorophenyl Structural mimicry of β-lactam antibiotics
Triazole derivative C₂₃H₂₁ClN₆OS Triazol-3-yl sulfanyl, 4-dimethylaminophenyl Enhanced solubility; potential CNS penetration
Oxadiazole derivative C₁₉H₁₉ClN₄O₃S₂ Oxadiazol-2-yl, 4-methylbenzenesulfonamide Improved metabolic stability

Pharmacokinetic and Physicochemical Properties

  • Solubility: Triazole derivatives with dimethylamino groups (e.g., ) exhibit better aqueous solubility due to polar substituents.
  • Metabolic Stability : Oxadiazole derivatives (e.g., ) are less prone to oxidative metabolism compared to thiazoles.

Méthodes De Préparation

Thiazole Core Formation via Hantzsch Cyclization

The 1,3-thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 4-(4-chlorophenylmethylsulfanyl)-1,3-thiazole is synthesized as the intermediate.

Reaction Conditions :

  • α-Haloketone : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.2 equiv)

  • Thiourea Derivative : Thiourea (1.0 equiv) in ethanol

  • Temperature : Reflux at 80°C for 6–8 hours

  • Workup : Precipitation by cooling, filtration, and washing with cold ethanol

This step yields the thiazole intermediate with a sulfanyl group at the 2-position, confirmed via 1H^1H-NMR (DMSO-d6d_6): δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 2H, SCH2_2), 3.80 (s, 2H, thiazole-CH2_2).

Acetamide Formation via Nucleophilic Acylation

The thiazole intermediate is functionalized with an acetamide group through reaction with 3,4-dichlorophenyl isocyanate or acetyl chloride derivatives.

Preferred Method :

  • Reagents : Thiazole intermediate (1.0 equiv), 3,4-dichloroaniline (1.1 equiv), acetyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv) in dichloromethane

  • Temperature : 0°C → room temperature, 12 hours

  • Purification : Column chromatography (SiO2_2, hexane/ethyl acetate 7:3)

The reaction proceeds via nucleophilic attack of the amine on the acetyl chloride, forming the acetamide linkage. The product is isolated in 72–78% yield.

Sulfanyl Group Introduction Optimization

The (4-chlorophenyl)methylsulfanyl moiety is introduced either during thiazole formation or via post-cyclization substitution.

Post-Cyclization Method :

  • Thiol Source : (4-Chlorophenyl)methanethiol (1.5 equiv)

  • Base : K2_2CO3_3 (2.0 equiv) in DMF

  • Temperature : 60°C, 4 hours

  • Yield : 85% after recrystallization (ethanol/water)

This method avoids side reactions associated with in-situ thiol generation, improving reproducibility.

Reaction Optimization and Yield Data

The table below summarizes critical parameters for each synthetic step:

StepReagents/ConditionsSolventTemperatureYield (%)Purity (HPLC)
Thiazole formation2-Bromo-1-(4-chlorophenyl)ethanone, thioureaEthanol80°C6892
Acetamide coupling3,4-Dichloroaniline, acetyl chlorideCH2_2Cl2_20°C → RT7595
Sulfanyl introduction(4-Chlorophenyl)methanethiol, K2_2CO3_3DMF60°C8597

Key findings:

  • Solvent Impact : Ethanol for cyclization minimizes byproducts vs. THF or DMF.

  • Base Selection : Triethylamine outperforms pyridine in acetamide coupling due to superior solubility.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) : δ 7.55–7.25 (m, 7H, Ar-H), 4.30 (s, 2H, SCH2_2), 3.85 (s, 2H, thiazole-CH2_2), 2.10 (s, 3H, COCH3_3).

  • HRMS (ESI-TOF) : m/z calc. for C18_{18}H14_{14}Cl3_3N2_2OS2_2 [M+H]+^+: 467.94, found: 467.92.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥97% purity with retention time = 8.2 min.

Industrial-Scale Considerations

For bulk synthesis, the following adjustments are recommended:

  • Continuous Flow Reactors : Enhance thiazole cyclization efficiency (residence time = 30 min, yield = 82%).

  • Catalytic Improvements : Use DMAP (0.1 equiv) to accelerate acetamide coupling (reaction time = 6 hours).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Use dichloromethane as a solvent and triethylamine as a base to facilitate deprotonation .
  • Step 2 : Introduce the [(4-chlorophenyl)methyl]sulfanyl group via nucleophilic substitution. Optimize reaction time (typically 6–12 hours) under reflux conditions .
  • Step 3 : Perform acylation with 3,4-dichloroaniline using activated esters (e.g., acetyl chloride derivatives). Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How can the structural integrity of this compound be validated experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths, angles, and stereochemistry. Use SHELX software for refinement .
  • Spectroscopy :
  • NMR : Assign peaks for thiazole protons (δ 7.2–7.8 ppm), sulfanyl methylene (δ 3.8–4.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR : Confirm sulfanyl (C–S stretch at ~680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~480–485 m/z) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Screening Workflow :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note MIC values ≤16 µg/mL for promising candidates .
  • Cytotoxicity Assays : Employ MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
  • Mechanistic Insight : Probe interactions with bacterial dihydrofolate reductase (DHFR) or eukaryotic topoisomerases via enzyme inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • SAR Strategies :

  • Analog Synthesis : Modify the sulfanyl substituent (e.g., replace 4-chlorophenyl with 3,4-dichlorophenyl) and compare bioactivity .
  • Conformational Analysis : Use X-ray data to correlate dihedral angles (e.g., thiazole-acetamide torsion) with potency. For example, planar amide groups enhance target binding .
  • Pharmacophore Mapping : Identify critical groups (e.g., thiazole sulfur, dichlorophenyl rings) via molecular docking (AutoDock Vina) against DHFR (PDB: 1DG5) .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • In Silico Tools :

  • ADME Prediction : Use SwissADME to estimate logP (~3.5–4.0), solubility (LogS ~-5.1), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
  • Metabolism Simulation : Apply CYP450 isoform models (e.g., CYP3A4) in Schrödinger’s QikProp to identify potential oxidative hotspots .
  • Toxicity Profiling : Screen for hERG inhibition (IC₅₀ > 10 µM) and Ames test mutagenicity via Derek Nexus .

Q. How can contradictory solubility data in literature be resolved?

  • Troubleshooting Approach :

  • Solvent Screening : Test solubility in DMSO (likely >50 mg/mL), ethanol (<5 mg/mL), and PBS (pH 7.4, <1 mg/mL). Use sonication and heating (40–60°C) to enhance dissolution .
  • Impurity Analysis : Characterize insoluble residues via LC-MS to detect hydrolyzed byproducts (e.g., free thiols or acetamide cleavage) .
  • Crystallinity Study : Compare amorphous vs. crystalline forms using DSC. Amorphous forms may exhibit higher apparent solubility .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Crystallization Protocols :

  • Solvent Optimization : Use slow evaporation with methylene chloride/hexane (1:3) at 4°C. Add seed crystals from analogous structures (e.g., ) .
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize lattice interactions .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to mitigate ice formation during data collection .

Q. How can reaction yields be improved in large-scale syntheses?

  • Process Chemistry Adjustments :

  • Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Microwave Assistance : Reduce thiazole cyclization time from 12 hours to 30 minutes (100°C, 300 W) .
  • Workflow Integration : Implement continuous-flow reactors for intermediate steps to minimize degradation .

Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (CDCl₃) Thiazole H (δ 7.5 ppm), –SCH₂– (δ 4.0 ppm)
IR (KBr) C=O (1680 cm⁻¹), C–S (680 cm⁻¹)
ESI-MS [M+H]⁺ = 483.2 m/z

Table 2 : Biological Activity Benchmarking

Assay TypeTarget/ModelResult (Mean ± SD)Reference
Antimicrobial S. aureusMIC = 8.2 ± 1.5 µg/mL
Cytotoxicity HeLa cellsIC₅₀ = 12.3 ± 2.1 µM
Enzyme Inhibition DHFRKi = 0.45 ± 0.08 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.